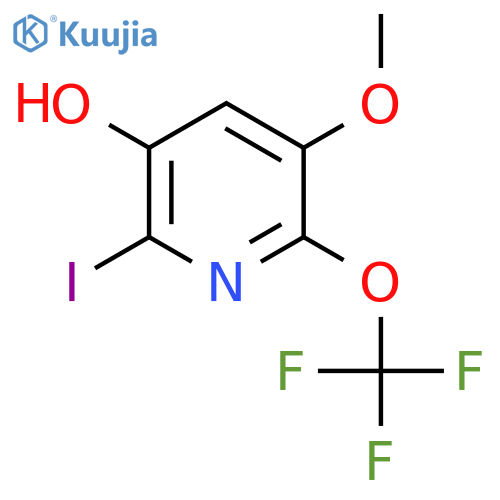

Cas no 1806265-45-1 (3-Hydroxy-2-iodo-5-methoxy-6-(trifluoromethoxy)pyridine)

1806265-45-1 structure

商品名:3-Hydroxy-2-iodo-5-methoxy-6-(trifluoromethoxy)pyridine

CAS番号:1806265-45-1

MF:C7H5F3INO3

メガワット:335.019184827805

CID:4831146

3-Hydroxy-2-iodo-5-methoxy-6-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-Hydroxy-2-iodo-5-methoxy-6-(trifluoromethoxy)pyridine

-

- インチ: 1S/C7H5F3INO3/c1-14-4-2-3(13)5(11)12-6(4)15-7(8,9)10/h2,13H,1H3

- InChIKey: NNGUIBIFTRPIPO-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C=C(C(=N1)OC(F)(F)F)OC)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 216

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 51.6

3-Hydroxy-2-iodo-5-methoxy-6-(trifluoromethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029096718-1g |

3-Hydroxy-2-iodo-5-methoxy-6-(trifluoromethoxy)pyridine |

1806265-45-1 | 97% | 1g |

$1,519.80 | 2022-03-31 |

3-Hydroxy-2-iodo-5-methoxy-6-(trifluoromethoxy)pyridine 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

1806265-45-1 (3-Hydroxy-2-iodo-5-methoxy-6-(trifluoromethoxy)pyridine) 関連製品

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量